Potency vs. Closest Structural Analog (8e)
In the discovery study, Caf1-IN-1 (Compound 8j) was directly compared to its close analog 8e, which differs only in the N3-substituent (N,N-dimethylaminopropyl vs. isohexyl). Caf1-IN-1 demonstrated an IC50 of 0.59 ± 0.11 µM, compared to 1.7 ± 0.4 µM for 8e, under identical assay conditions [1]. This represents a greater than 2.8-fold improvement in potency.
| Evidence Dimension | Biochemical inhibition of Caf1/CNOT7 ribonuclease activity |
|---|---|
| Target Compound Data | IC50 = 0.59 ± 0.11 µM |
| Comparator Or Baseline | Compound 8e (isohexyl analog), IC50 = 1.7 ± 0.4 µM |
| Quantified Difference | Target compound is approximately 2.9-fold more potent (0.59 vs. 1.7 µM). |
| Conditions | Fluorescence-based biochemical assay using recombinant human Caf1, n = 3. |
Why This Matters
This direct, intra-study comparison demonstrates that the specific substitution pattern of Caf1-IN-1 provides a statistically significant advantage in target engagement over its closest analog, ensuring a more potent tool for cellular and biochemical experiments.
- [1] Jadhav GP, Kaur I, Maryati M, Airhihen B, Fischer PM, Winkler GS. Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. Bioorg Med Chem Lett. 2015;25(19):4219-4224. View Source
